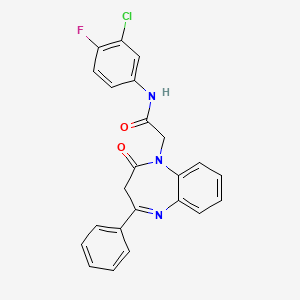

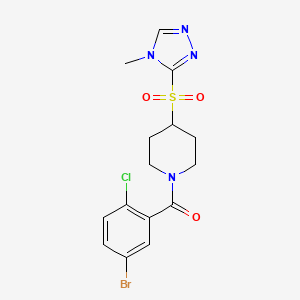

![molecular formula C17H18ClN3S B2519335 N-(p-tolyl)-5,6,7,8-tetrahydrobenzo[4,5]thieno[2,3-d]pyrimidin-4-amine hydrochloride CAS No. 1216706-17-0](/img/structure/B2519335.png)

N-(p-tolyl)-5,6,7,8-tetrahydrobenzo[4,5]thieno[2,3-d]pyrimidin-4-amine hydrochloride

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

N-(p-tolyl)-5,6,7,8-tetrahydrobenzo[4,5]thieno[2,3-d]pyrimidin-4-amine hydrochloride is a useful research compound. Its molecular formula is C17H18ClN3S and its molecular weight is 331.86. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Microwave-Enhanced Synthesis and Biological Evaluation

A study demonstrated the microwave-enhanced synthesis of a series of N-aryl-5,6,7,8-tetrahydrobenzo[4,5]thieno[2,3-d]pyrimidin-4-amines, including the compound of interest. These compounds were evaluated for their cytotoxic effects on various human and murine cancer cell lines. The study found that some compounds exhibited significant cytotoxic activities, suggesting potential antitumor applications. The structure-activity relationships revealed could guide the development of new antitumor agents (Han et al., 2019).

Synthesis and Kinase Inhibition

Another research focus involves the synthesis and biological evaluation of analogs, including N-aryl-7-methoxybenzo[b]furo[3,2-d]pyrimidin-4-amines and their N-arylbenzo[b]thieno[3,2-d]pyrimidin-4-amine counterparts, for dual inhibition of CLK1 and DYRK1A kinases. These compounds, derived through microwave-accelerated multi-step synthesis, exhibit promising inhibitory potency against these kinases, which are crucial in various biological processes and diseases (Loidreau et al., 2013).

Antitumor Activities of Derivatives

Research on 2-trifluoromethyl-5,6,7,8-tetrahydrobenzo[4,5]thieno[2,3-d]pyrimidin-4-amine derivatives has shown promising antitumor activities against specific cancer cell lines. The synthesis of these derivatives and their structural determination through X-ray diffraction highlight their potential as antitumor agents, with one compound showing significant activity compared to the standard 5-fluorouracil (聂瑶 et al., 2014).

Anti-tubercular Activities

A study synthesized derivatives of 5,6,7,8-tetrahydrobenzo[4,5]thieno[2,3-d]pyrimidin-4-amine for evaluation against Mycobacterium tuberculosis. Some derivatives showed significant activity against non-replicative MTB, surpassing the effects of isoniazid and rifampicin, indicating potential applications in tuberculosis treatment (Samala et al., 2016).

Antibacterial and Antifungal Activities

The synthesis of new thieno[2,3-d]pyrimidin-4(3H)-one derivatives and their evaluation for antibacterial and antifungal activities have revealed compounds with higher activity than standard treatments against various pathogens. This research suggests the potential of these derivatives in developing new antimicrobial agents (Kahveci et al., 2020).

Mechanism of Action

Target of Action

The primary target of N-(p-tolyl)-5,6,7,8-tetrahydrobenzo[4,5]thieno[2,3-d]pyrimidin-4-amine hydrochloride is the Cytochrome bd oxidase (Cyt-bd) in Mycobacterium tuberculosis . Cyt-bd is an attractive drug target, especially in the context of developing a drug combination targeting energy metabolism .

Mode of Action

This compound inhibits Cyt-bd . This inhibition results in a disruption of the energy metabolism of the Mycobacterium tuberculosis, leading to its eventual death .

Biochemical Pathways

The compound affects the energy metabolism pathway of Mycobacterium tuberculosis by inhibiting the Cyt-bd . This inhibition disrupts the normal functioning of the bacteria, leading to a decrease in ATP production .

Pharmacokinetics

The compound’s ability to inhibit cyt-bd suggests that it can penetrate the bacterial cell and interact with its target .

Result of Action

The result of the action of this compound is the death of Mycobacterium tuberculosis due to the disruption of its energy metabolism .

Action Environment

The efficacy and stability of this compound can be influenced by various environmental factors. For instance, the expression level of the Cyt-bd-encoding genes in different strains of Mycobacterium tuberculosis can affect the compound’s potency .

Future Directions

Thienopyrimidines are an attractive scaffold for the development of new drugs, especially in the context of developing a drug combination targeting energy metabolism . Future research could focus on designing new thienopyrimidines with improved potency and acceptable pharmacokinetics for in vivo evaluation .

properties

IUPAC Name |

N-(4-methylphenyl)-5,6,7,8-tetrahydro-[1]benzothiolo[2,3-d]pyrimidin-4-amine;hydrochloride |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H17N3S.ClH/c1-11-6-8-12(9-7-11)20-16-15-13-4-2-3-5-14(13)21-17(15)19-10-18-16;/h6-10H,2-5H2,1H3,(H,18,19,20);1H |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KFYOXALJSPWJDI-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)NC2=C3C4=C(CCCC4)SC3=NC=N2.Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H18ClN3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

331.9 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

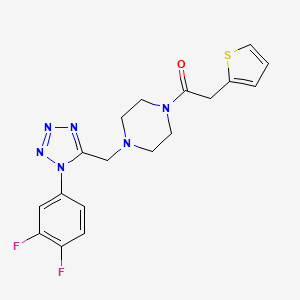

![N-cyclopropyl-2-{2-[(2-methylpropyl)imino]-4-oxo-1,3-thiazolidin-5-yl}acetamide](/img/structure/B2519258.png)

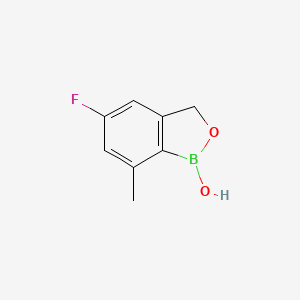

![N-(3-methoxybenzyl)-2-[7-oxo-2-(piperidin-1-yl)[1,3]thiazolo[4,5-d]pyrimidin-6(7H)-yl]acetamide](/img/structure/B2519262.png)

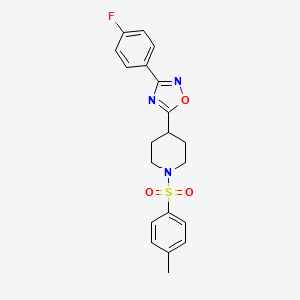

![(1-(4-Methoxybenzo[d]thiazol-2-yl)azetidin-3-yl)(4-(pyridin-2-yl)piperazin-1-yl)methanone](/img/structure/B2519263.png)

![Tricyclo[2.2.1.02,6]heptane-3-thiol](/img/structure/B2519266.png)

![N',1-bis[3-chloro-5-(trifluoromethyl)pyridin-2-yl]pyrrole-2-carbohydrazide](/img/structure/B2519268.png)

![6-Cyclopropyl-2-[1-(2,3-dihydro-1,4-benzodioxine-5-carbonyl)piperidin-4-yl]pyridazin-3-one](/img/structure/B2519269.png)

![2-((1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl)thio)-N-(o-tolyl)acetamide](/img/structure/B2519272.png)

![(Z)-2-(furan-2-ylmethylene)-8-(pyridin-3-ylmethyl)-8,9-dihydro-2H-benzofuro[7,6-e][1,3]oxazin-3(7H)-one](/img/structure/B2519274.png)